

# Application Notes and Protocols: Eosin B for Immunolocalization and In Situ Hybridization

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## Compound of Interest

Compound Name: Eosin B

Cat. No.: B8057584

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## Introduction

**Eosin B** is a synthetic, fluorescent xanthene dye, specifically a dibromo-dinitro derivative of fluorescein, that imparts a pink or red color to stained tissues. As an acidic, anionic dye, it carries a net negative charge and binds to positively charged (acidophilic or eosinophilic) components within a cell, primarily proteins in the cytoplasm and extracellular matrix, such as collagen and muscle fibers. This property makes it an excellent counterstain in histological and pathological analyses, providing morphological context to specifically labeled structures. While often used interchangeably with the more common Eosin Y, **Eosin B** is distinguished by a slightly more bluish tint.

These application notes provide detailed protocols and data for the use of **Eosin B** as a counterstain in chromogenic in situ hybridization (ISH) and immunohistochemistry (IHC), and as a fluorescent label in immunofluorescence (IF), tailored for researchers, scientists, and drug development professionals.

## Section 1: Eosin B for In Situ Hybridization (ISH) Application Notes

**Eosin B** serves as a valuable counterstain for chromogenic ISH, particularly when the nucleic acid probe signal is localized to the cell nucleus. By staining the cytoplasm and connective tissue in shades of pink and red, **Eosin B** provides excellent contrast, allowing for the clear visualization of nuclear signals (e.g., from DAB or NBT/BCIP substrates) within the overall

tissue architecture. Its primary role is to offer morphological detail without obscuring the specific hybridization signal. The choice of **Eosin B** is ideal for brightfield microscopy; however, for fluorescent ISH (FISH), careful consideration of potential spectral overlap with red-emitting fluorophores is necessary.

## Quantitative Data: Eosin B Staining Parameters for ISH

The following table summarizes key parameters for using **Eosin B** as a counterstain in ISH protocols. Optimization may be required based on tissue type and fixation method.

Parameter	Value/Range	Notes	Source(s)
Working Concentration	0.5% - 1.0% (w/v) in deionized water	Higher concentrations or longer times may be needed for dense tissues.	
Staining Time	30 seconds - 2 minutes	The duration is critical and should be optimized for desired staining intensity.	
Target Components	Cytoplasm, Connective Tissue, Muscle Fibers	Stains these components pink/red.	
Primary Application	Counterstain for nuclear chromogenic ISH signals	Provides morphological context.	

## Experimental Protocol: Chromogenic ISH with Eosin B Counterstaining

This protocol describes a general workflow for localizing a specific nucleic acid sequence in formalin-fixed, paraffin-embedded (FFPE) tissue sections, followed by **Eosin B** counterstaining.

Materials:

- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Citrate buffer (pH 6.0) or other appropriate antigen retrieval buffer
- Proteinase K
- ISH probe
- Hybridization buffer
- Stringency wash buffers (e.g., SSC)
- Blocking solution
- Chromogenic substrate (e.g., DAB or NBT/BCIP)
- **Eosin B** solution (0.5-1.0% aqueous)
- Acid alcohol (1% HCl in 70% alcohol), if needed for differentiation

Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.
  - Rehydrate through graded ethanol: 100% (2x3 min), 95% (2x3 min), 70% (2x3 min).
  - Rinse in deionized water for 5 minutes.
- Pretreatment:
  - Perform heat-induced epitope retrieval (HIER) in a suitable buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes. Cool to room temperature.

- Digest with Proteinase K (concentration and time must be optimized) at 37°C.
- Rinse in deionized water.
- Hybridization:
  - Apply the ISH probe diluted in hybridization buffer to the tissue section.
  - Cover with a coverslip and seal.
  - Denature probe and target DNA (e.g., 85°C for 5-10 minutes).
  - Hybridize overnight at the appropriate temperature (e.g., 37°C) in a humidified chamber.
- Stringency Washes and Signal Detection:
  - Perform a series of stringency washes to remove non-specifically bound probe.
  - Incubate with the appropriate detection reagents (e.g., anti-DIG-AP).
  - Develop the signal with a chromogenic substrate until the desired intensity is reached.
  - Stop the reaction by rinsing thoroughly in water.
- **Eosin B** Counterstaining:
  - Rinse slides in deionized water.
  - Immerse in 0.5-
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